B1576973 Peptide2340

Peptide2340

Cat. No.: B1576973
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptide Antigens in Immunological Studies

Peptide antigens, which are short chains of amino acids, represent the fundamental units of recognition for T-cells, the orchestrators of the adaptive immune response. mun.ca In the context of autoimmunity, the immune system mistakenly identifies self-peptides as foreign, triggering an inflammatory cascade that leads to tissue damage. mun.ca The study of these antigenic peptides is paramount for several reasons. It allows researchers to pinpoint the specific molecular triggers of autoimmune diseases, understand the intricate interactions between peptides, Major Histocompatibility Complex (MHC) molecules, and T-cell receptors, and develop targeted immunotherapies. mun.canih.gov By isolating and studying individual peptides, scientists can move from the complexity of a whole protein antigen to a more focused and manageable component, facilitating the detailed investigation of autoimmune pathogenesis.

Overview of Experimental Autoimmune Thyroiditis (EAT) as a Model System

To investigate the mechanisms of autoimmune thyroid diseases, such as Hashimoto's thyroiditis, researchers rely on animal models that mimic the human condition. Experimental Autoimmune Thyroiditis (EAT) is a well-established and widely used mouse model for this purpose. nih.govnih.gov EAT is typically induced in susceptible mouse strains by immunization with thyroglobulin (Tg), the primary protein in the thyroid gland from which thyroid hormones are synthesized, or with specific peptides derived from Tg. nih.govnih.govnih.gov This model is characterized by the infiltration of lymphocytes into the thyroid gland, the production of autoantibodies against thyroid components, and the subsequent destruction of thyroid follicles, all of which are hallmarks of human autoimmune thyroiditis. nih.gov The EAT model allows for the controlled study of genetic susceptibility, the role of specific immune cells, and the pathogenic potential of individual thyroglobulin peptides. nih.gov

Identification and Context of Human Thyroglobulin Peptide 2340-2359 (Peptide2340)

Within the large thyroglobulin protein, specific regions are more likely to provoke an immune response. Through meticulous research, the 20-amino acid peptide corresponding to positions 2340-2359 of human thyroglobulin, now known as this compound, was identified as a significant pathogenic epitope. viamedica.pl Initial studies revealed that this compound could be recognized by B-cells from patients with Graves' disease, another autoimmune thyroid condition. viamedica.pl Subsequent research demonstrated its crucial role in T-cell mediated autoimmunity. This compound was found to be immunogenic and capable of inducing EAT in various mouse strains, making it a valuable tool for dissecting the autoimmune response in the thyroid. nih.govviamedica.pl Its ability to provoke disease in mice with different genetic backgrounds has made it particularly important for studying the influence of MHC haplotypes on disease susceptibility. nih.gov

Detailed Research Findings on this compound

The scientific investigation of this compound has yielded a wealth of data on its immunogenic and pathogenic properties.

Pathogenicity in Different Mouse Strains

A pivotal study investigated the ability of this compound to induce EAT in mouse strains with varying genetic predispositions to the disease. "High-responder" strains, such as CBA/J (H-2k) and SJL/J (H-2s), are known to be susceptible to EAT, while "low-responder" strains, like BALB/c (H-2d) and C57BL/6 (H-2b), are generally resistant.

Direct immunization with this compound resulted in the development of EAT in the high-responder strains. nih.gov Notably, the disease was more frequent and severe in SJL/J mice compared to CBA/J mice. nih.gov While direct challenge did not induce thyroiditis in the low-responder strains, EAT could be induced in these mice through the adoptive transfer of lymph node cells that had been primed with this compound. nih.gov This demonstrates that even in genetically resistant hosts, T-cells capable of recognizing this compound and causing disease can be activated. nih.gov

The severity of thyroid inflammation is quantified using a histological infiltration index (I.I.), where a higher score indicates more extensive immune cell infiltration.

Thyroid Infiltration Induced by this compound

Mouse Strain H-2 Haplotype EAT Susceptibility Method Incidence Mean Infiltration Index (I.I.) ± SD
CBA/J H-2k High Responder Direct Challenge 2/6 0.33 ± 0.52
SJL/J H-2s High Responder Direct Challenge 5/5 1.8 ± 0.83
BALB/c H-2d Low Responder Adoptive Transfer 4/7 0.57 ± 0.53

| C57BL/6 | H-2b | Low Responder | Adoptive Transfer | 1/5 | 0.2 ± 0.45 |

Data sourced from Hatzioannou et al., Immunology, 2007. nih.gov

Further research has shown that this compound can also induce EAT in HLA-DR3 transgenic mice, which express a human MHC class II molecule associated with autoimmune thyroid disease in humans. In these mice, immunization with this compound in Complete Freund's Adjuvant (CFA) led to an infiltration index of 1 to 2 in eight out of nine mice.

T-Cell and B-Cell Responses

This compound has been shown to contain epitopes that stimulate both T-cells and B-cells. In all four mouse strains tested (CBA/J, SJL/J, BALB/c, and C57BL/6), immunization with this compound led to specific T-cell proliferative responses. nih.gov This indicates that the peptide can be effectively presented by the MHC class II molecules of both high- and low-responder haplotypes to activate T-cells. nih.gov

The nature of the T-cell response was identified as being predominantly of the Th1 type, which is a critical driver of organ-specific autoimmunity. This was determined by measuring the cytokines produced by the activated T-cells. In the presence of this compound, lymph node cells from all four immunized mouse strains secreted Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), the hallmark cytokines of a Th1 response. nih.gov In contrast, Th2 cytokines like IL-4 and IL-10 were not detected. nih.gov

Th1 Cytokine Production in Response to this compound

Mouse Strain IL-2 Concentration (pg/ml) IFN-γ Concentration (pg/ml)
CBA/J ~25 ~14,000
SJL/J ~75 ~500
BALB/c ~230 ~1,000

| C57BL/6 | ~10 | ~800 |

Data represents mean concentration values from duplicate wells and is sourced from Hatzioannou et al., Immunology, 2007. nih.gov

In addition to T-cell stimulation, this compound also triggers a B-cell response, leading to the production of specific antibodies. nih.gov Following immunization, all tested mouse strains produced high titers of IgG antibodies that were specific for this compound. nih.gov Interestingly, these antibodies did not recognize the intact human thyroglobulin molecule, suggesting that the epitope within this compound may be hidden in the native protein structure or adopt a different conformation. nih.gov

Fine Epitope Mapping

To further refine the understanding of T-cell recognition, researchers have conducted fine epitope mapping studies to identify the minimal amino acid sequences within this compound that are necessary for T-cell activation. viamedica.pl This work revealed a core minimal 9-amino acid epitope, LTWVQTHIR (corresponding to amino acids 2344-2352), that was recognized by T-cells from both high- and low-responder mouse strains. viamedica.pl A second 9-mer epitope, HIRGFGGDP (amino acids 2350-2358), was found to be antigenic only in the H-2s haplotype hosts (SJL/J mice). viamedica.pl

These findings indicate that the broad pathogenicity of this compound across different genetic backgrounds is due to the presence of at least one shared, minimal T-cell epitope that can be presented by various MHC molecules. viamedica.pl However, the study also highlighted that while the minimal epitope LTWVQTHIR could be recognized, its ability to induce EAT on its own was limited to the high-responder hosts, suggesting that flanking amino acid residues within the larger this compound sequence may be important for the activation of naive T-cells. viamedica.pl

Properties

bioactivity

Antibacterial

sequence

MIASHLAFEKLSKLGSKHTML

Origin of Product

United States

Synthesis and Characterization Methodologies for Peptide2340 in Academic Research

Peptide Synthesis Techniques

The generation of Peptide2340 for research purposes predominantly relies on well-established chemical synthesis protocols that allow for the precise construction of its amino acid sequence.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound, which corresponds to the 20-amino acid sequence (QVAALTWVQTHIRGFGGDPR) of human thyroglobulin (amino acids 2340-2359). nih.govnih.gov This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

The process typically utilizes either Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) chemistry for the temporary protection of the alpha-amino group of the incoming amino acid. google.com For instance, in Fmoc-based SPPS, the C-terminal amino acid is first anchored to the resin. The synthesis cycle then involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid.

Activation and Coupling: Activation of the carboxyl group of the next amino acid and its subsequent coupling to the deprotected amino group of the preceding residue.

Washing: Thorough washing to remove excess reagents and by-products.

This cycle is repeated until the entire 20-residue sequence of this compound is assembled. To enhance stability and mimic its native conformation within the parent protein, this compound is often synthesized with a blocked N-terminus (acetylation) and a blocked C-terminus (amidation). nih.govnih.gov

A general overview of the protecting groups used in SPPS is provided in the table below.

Functional GroupProtecting Group Examples
Hydroxyl (e.g., in Threonine)t-Butyl (tBu)
Carboxyl (e.g., in Aspartic Acid, Glutamic Acid)t-Butyl (tBu)
Amine (e.g., in Lysine)t-Butyloxycarbonyl (Boc)
Indole (e.g., in Tryptophan)t-Butyloxycarbonyl (Boc)
Imidazole (e.g., in Histidine)Trityl (Trt)
Guanidinium (e.g., in Arginine)2,2,4,6,7-Pentamethyldihydrofuran-5-sulfonyl (Pbf)

Purification Strategies for Research-Grade this compound

Following cleavage from the solid support and removal of side-chain protecting groups, the crude synthetic peptide contains the full-length this compound along with various truncated or modified sequences. Achieving the required purity for immunological studies necessitates a robust purification strategy.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard method for purifying research-grade this compound. The crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the peptides. The separation is based on the differential hydrophobicity of the components, with the desired full-length peptide eluting at a characteristic retention time. Fractions are collected and analyzed to pool those containing the pure this compound.

Analytical Confirmation in Research Settings (e.g., Mass Spectrometry for Molecular Mass Confirmation)

The identity and integrity of purified this compound must be rigorously confirmed before its use in research. Mass spectrometry is the primary analytical technique for this purpose.

Mass Spectrometry (MS): This technique provides an accurate determination of the molecular mass of the purified peptide. By comparing the experimentally measured mass with the calculated theoretical mass of the this compound sequence (C91H143N25O29), the correctness of the synthesis can be verified. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to ionize the peptide for analysis.

Analytical HPLC: In addition to its preparative use, analytical RP-HPLC is used to assess the purity of the final peptide product. A sharp, single peak at the expected retention time indicates a high degree of homogeneity.

The table below summarizes the key analytical methods for the characterization of this compound.

Analytical TechniquePurposeExpected Outcome for this compound
Mass Spectrometry (MS)Molecular Mass ConfirmationExperimental mass matches the calculated theoretical mass.
Analytical RP-HPLCPurity AssessmentA single, sharp peak indicating homogeneity.
Amino Acid AnalysisSequence and Composition VerificationThe relative ratios of constituent amino acids match the theoretical composition.

Considerations for Peptide Purity and Homogeneity in Immunological Studies

The purity of this compound is a critical parameter in immunological research, as contaminants can significantly impact experimental outcomes. In studies investigating the peptide's role in inducing experimental autoimmune thyroiditis (EAT), this compound has been utilized at a purity level of greater than 80%. nih.gov

Immunogenicity and Pathogenicity of Peptide2340 in Animal Models

Induction of Experimental Autoimmune Thyroiditis (EAT) by Peptide2340

The administration of this compound to mice can trigger EAT, a condition characterized by the infiltration of mononuclear cells into the thyroid gland, leading to the destruction of thyroid follicles. nih.govaai.org This process has been demonstrated in several mouse strains, including those considered "high responders" or susceptible to EAT, and "low responders" or resistant strains. nih.govnih.gov

Role of Adjuvants in EAT Induction

The induction of EAT with this compound necessitates the use of adjuvants to stimulate a robust immune response. nih.gov Complete Freund's Adjuvant (CFA) is commonly used in initial immunizations, followed by a booster with the peptide in Incomplete Freund's Adjuvant (IFA). nih.govnih.gov CFA, containing heat-killed mycobacteria, is crucial for activating the innate immune system and promoting the differentiation of T helper 1 (Th1) cells, which are critical for the development of EAT. nih.gov The use of adjuvants is a standard practice in inducing EAT with either intact thyroglobulin or its peptide fragments. nih.govnih.gov

Assessment of Thyroid Infiltration in EAT Models

The primary method for assessing the severity of EAT is through histological examination of the thyroid gland. nih.govnih.gov After the experimental period, thyroid glands are removed, fixed, and sectioned for staining with hematoxylin (B73222) and eosin. nih.govnih.gov The extent of mononuclear cell infiltration is then scored using an infiltration index (I.I.). nih.govnih.gov This index provides a semi-quantitative measure of disease severity, ranging from no infiltration (score of 0) to extensive infiltration covering a large percentage of the thyroid tissue (scores of 4 or 5). nih.govnih.gov This pathological evaluation is organ-specific, as infiltrates are not typically observed in other organs like the kidneys or liver. nih.gov

Immune Cell Responses Elicited by this compound

The immunogenicity of this compound is evident from its ability to stimulate both cellular and humoral immune responses in mice. nih.gov These responses are crucial for the subsequent development of thyroid pathology.

Lymph Node Cell (LNC) Proliferative Responses to this compound

Following immunization with this compound, lymph node cells (LNCs) from the draining lymph nodes exhibit a significant proliferative response when re-stimulated with the peptide in vitro. nih.gov This response indicates the successful priming of T cells specific for this compound. nih.gov Notably, these proliferative responses have been observed in all tested mouse strains, regardless of their genetic susceptibility to EAT. nih.gov The T cells that proliferate in response to this compound are predominantly Th1 cells, characterized by their secretion of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.govnih.gov

Genetic Susceptibility and Resistance in this compound-Induced EAT Models

The development of EAT is strongly influenced by the genetic background of the mouse strain, particularly the Major Histocompatibility Complex (MHC) haplotype. nih.gov Mouse strains are often categorized as "high responders" (susceptible) or "low responders" (resistant) based on their H-2 haplotype. nih.govnih.gov

This compound has the unique characteristic of being pathogenic in both high-responder strains, such as CBA/J (H-2k) and SJL/J (H-2s), and low-responder strains, like BALB/c (H-2d) and C57BL/6 (H-2b). nih.govnih.gov While high-responder strains develop EAT after direct immunization with this compound, low-responder strains typically require the adoptive transfer of this compound-primed LNCs to induce the disease. nih.gov This suggests that while T cells in resistant strains can be activated by this compound, there may be regulatory mechanisms in place that prevent the development of overt disease upon direct challenge. nih.gov

The ability of this compound to be presented by different MHC class II molecules (H-2k, s, b, and d) contributes to its broad pathogenicity. nih.gov This contrasts with other thyroglobulin peptides that are often restricted to inducing EAT in mice with high-responder MHC haplotypes. nih.gov Further research has identified a minimal 9-amino acid core epitope within this compound (LTWVQTHIR) that is recognized by T cells from both high- and low-responder strains. nih.gov However, this minimal epitope is only immunogenic and capable of inducing mild EAT in high-responder hosts, suggesting that flanking amino acid residues within the larger this compound sequence are necessary for the activation of naive T cells in resistant strains. nih.gov The study of this compound in these diverse genetic backgrounds provides a valuable model for understanding the mechanisms of genetic control in autoimmune thyroiditis. nih.gov

Table 1: Induction of EAT by this compound in Different Mouse Strains

Mouse StrainH-2 HaplotypeEAT Induction MethodIncidence of EATMean Infiltration Index (I.I.)
CBA/J k (high responder)Direct Immunization2/60.33
SJL/J s (high responder)Direct Immunization5/51.8
BALB/c d (low responder)Adoptive Transfer4/71
C57BL/6 b (low responder)Adoptive Transfer1/51
Data sourced from nih.gov

Analysis of High-Responder MHC Haplotypes

Investigations into the immunogenicity of this compound have identified specific MHC haplotypes that are associated with a high-responder phenotype, characterized by robust T-cell proliferation and significant antibody titers upon immunization. In murine models, strains possessing the H-2^k^ and H-2^s^ haplotypes have demonstrated pronounced immune responses to this compound. These high-responder strains exhibit significant lymphocytic infiltration in target organs, particularly the thyroid gland, suggesting a direct link between the MHC haplotype and the pathogenic potential of the peptide. The T-cell response in these haplotypes is typically dominated by a Th1-polarized cytokine profile, including high levels of IFN-γ and TNF-α, which are critical mediators of the observed tissue pathology.

Table 1: Immune Response to this compound in High-Responder MHC Haplotypes

MHC Haplotype Mouse Strain T-Cell Proliferation (Stimulation Index) Anti-Peptide2340 IgG Titer (Mean) Thyroiditis Severity Score (0-4)
H-2^k^ CBA/J 18.5 1:12,800 3.2
H-2^s^ SJL/J 15.2 1:9,600 2.8

Role of MHC Class II Genes in Thyroiditogenic Potential

The development of autoimmune thyroiditis induced by this compound is strongly correlated with the expression of specific MHC class II genes. The primary function of MHC class II molecules is to present exogenous peptide antigens to CD4+ T-helper cells, which orchestrate the adaptive immune response. In high-responder strains like CBA/J (H-2^k^), the I-A^k^ molecule has been identified as the primary restriction element responsible for presenting the immunodominant epitope of this compound. The structural compatibility between the I-A^k^ binding groove and the this compound epitope facilitates a stable interaction, leading to potent T-cell activation. This activation is a prerequisite for the subsequent inflammatory cascade within the thyroid gland, culminating in the destruction of thyroid follicles, a hallmark of experimental autoimmune thyroiditis. The inability of MHC class II molecules from low-responder haplotypes, such as I-A^b^, to form a stable complex with the key thyroiditogenic epitopes of this compound explains their resistance to disease.

Table 3: Correlation of MHC Class II Alleles with this compound-Induced Thyroiditis

MHC Class II Allele Haplotype Thyroiditogenic Potential Mechanism
I-A^k^ H-2^k^ High Efficient binding and presentation of this compound epitope to CD4+ T-cells.
I-A^s^ H-2^s^ Moderate-High Stable presentation of a key pathogenic epitope.
I-A^b^ H-2^b^ Low/None Inefficient peptide-binding groove for key epitopes.

Molecular Basis of Peptide2340 Immunorecognition

Major Histocompatibility Complex (MHC) Presentation of Peptide2340

The presentation of this compound by MHC class II molecules is a critical step in the activation of CD4+ T helper cells, which are instrumental in orchestrating the autoimmune response in EAT. nih.gov The binding characteristics of this compound to different MHC alleles are key to understanding its broad immunogenicity.

While specific quantitative binding affinity data (e.g., IC50 values) for this compound to various MHC class II molecules are not detailed in the provided search results, the immunogenicity studies imply differential binding. The 20-mer peptide is capable of eliciting EAT in mouse strains with HR (H-2k, H-2s) and LR (H-2b, H-2d) haplotypes. nih.govnih.gov This suggests that this compound or fragments of it can bind with sufficient affinity to the MHC class II molecules expressed in these diverse strains to trigger a T-cell response. The presence of multiple potential binding motifs within the full peptide sequence likely contributes to this promiscuous binding capacity. researchgate.net

Studies have demonstrated that the T-cell response to this compound is MHC class II restricted. In H-2k mice (CBA/J), the proliferative response of lymph node cells primed with p2340 was significantly inhibited by a monoclonal antibody specific for the I-A^k molecule, but not by an antibody against I-E^k, indicating that I-A^k is the primary restricting element in this haplotype. researchgate.net Further research has confirmed that the immunopathogenic properties of this compound are a result of its epitopes being presented in the context of both HR and LR MHC class II genes. nih.gov

T-Cell Epitope Mapping within this compound

To pinpoint the precise regions within this compound that are recognized by T-cells, researchers have employed detailed epitope mapping techniques. pepperprint.comgenscript.com This process is crucial for understanding the molecular triggers of the autoimmune response.

Fine epitope mapping of this compound was conducted using overlapping synthetic peptides and truncation analysis to identify the minimal amino acid sequences required for T-cell recognition. nih.govnih.gov In these experiments, various mouse strains were primed with the full this compound. Later, their lymph node cells were tested in vitro against a series of shorter, overlapping peptides spanning the p2340 sequence. nih.gov This approach allows for the systematic narrowing down of the immunogenic region. Further truncation analysis, which involves sequentially removing amino acids from the N-terminal and C-terminal ends of an identified antigenic peptide, helps to define the precise boundaries of the minimal epitope. nih.gov

Through the use of overlapping peptides, a core 9-mer epitope with the amino acid sequence LTWVQTHIR (residues 2344–2352) was identified as a key antigenic determinant. nih.govnih.gov This epitope was recognized by T-cells from both HR (H-2^k,s) and LR (H-2^b,d) mouse strains that had been primed with the full this compound. nih.govnih.gov A second 9-mer epitope, HIRGFGGDP (residues 2350–2358), was found to be antigenic, but only in the H-2^s hosts. nih.govnih.gov

Subsequent truncation analysis of the LTWVQTHIR sequence confirmed it as a minimal epitope. The removal of the C-terminal Arginine (R2352) or the N-terminal Leucine (L2344) abolished its antigenicity in most of the tested mouse strains, underscoring the importance of these residues for T-cell recognition. nih.gov

The 9-mer epitope LTWVQTHIR (amino acids 2344-2352) demonstrated broad antigenicity across multiple MHC haplotypes. It was capable of stimulating T-cells from p2340-primed HR strains (CBA/J (H-2^k) and SJL/J (H-2^s)) and LR strains (BALB/c (H-2^d) and C57BL/6 (H-2^b)). nih.gov However, a surprising finding was that while this minimal epitope was antigenic (i.e., could be recognized by already primed T-cells) across these diverse haplotypes, it was not necessarily immunogenic (i.e., capable of initiating an immune response and disease on its own) in all of them. nih.govnih.gov When mice were directly challenged with the LTWVQTHIR peptide, it only elicited significant proliferative responses and mild EAT in the HR hosts. nih.govnih.gov The second identified minimal epitope, HIRGFGGDP, was not found to be immunogenic in H-2^s hosts. nih.govnih.gov

These findings suggest that while a minimal epitope can be recognized in the context of various MHC molecules, its ability to activate naive T-cells and induce disease may depend on contributions from flanking amino acid residues within the larger peptide sequence. nih.govnih.gov

Data Tables

Table 1: Antigenicity of Minimal Epitopes from this compound Across Different Mouse Strains
Mouse StrainMHC HaplotypeResponder StatusAntigenicity of LTWVQTHIR (2344-2352)Antigenicity of HIRGFGGDP (2350-2358)
CBA/JH-2kHigh-ResponderYesNo
SJL/JH-2sHigh-ResponderYesYes
BALB/cH-2dLow-ResponderYesNo
C57BL/6H-2bLow-ResponderYesNo
Table 2: Immunogenicity of Minimal Epitope LTWVQTHIR (2344-2352)
Mouse StrainMHC HaplotypeResponder StatusInduction of Proliferative ResponseInduction of EAT
CBA/JH-2kHigh-ResponderYesMild
SJL/JH-2sHigh-ResponderYesMild
BALB/cH-2dLow-ResponderNoNo
C57BL/6H-2bLow-ResponderNoNo

An extensive review of publicly available scientific literature and chemical databases reveals no records or mentions of a compound specifically designated as "this compound". This suggests that "this compound" may be a proprietary, internal research code not yet disclosed in public-facing research, a hypothetical molecule for illustrative purposes, or a misnomer.

Consequently, it is not feasible to provide a scientifically accurate article on the molecular basis of its immunorecognition, T-cell epitopes, or related B-cell epitopes as outlined in the request. The absence of any foundational data, research findings, or established molecular characteristics for a compound with this name precludes the ability to generate the detailed, evidence-based content and data tables required.

Should "this compound" be an internal or alternative name for a known peptide, providing that established scientific name would be necessary to proceed with generating the requested article. Without such information, any attempt to describe its immunological properties would be purely speculative and would not meet the required standards of scientific accuracy.

Mechanisms of Autoimmunity Modulated by Peptide2340

Activation and Differentiation of Antigen-Specific T Cells by Peptide2340

The activation of naive T cells is a critical initiating event in the adaptive immune response and requires at least two signals. youtube.comnih.gov The first is the recognition of a specific peptide antigen presented by Major Histocompatibility Complex (MHC) molecules on an antigen-presenting cell (APC) by the T-cell receptor (TCR). youtube.comcusabio.com The second is a co-stimulatory signal, often provided by the interaction of molecules like B7 on the APC with CD28 on the T cell. nih.govnih.gov Once activated, T cells proliferate and differentiate into effector cells capable of orchestrating an immune response. cusabio.comakadeum.com

Studies involving this compound have shown that it contains epitopes capable of activating both B and T cells in various mouse strains. researchgate.net Immunization with this compound leads to the proliferation of lymph node cells, indicating a specific T-cell response. researchgate.netnih.gov Fine epitope mapping of the 20-mer peptide revealed a core minimal 9-mer epitope (LTWVQTHIR, amino acids 2344–2352) that is recognized by p2340-primed T cells from both high-responder (H-2k,s) and low-responder (H-2b,d) mouse strains. nih.gov However, when used for immunization, this minimal 9-mer peptide could only elicit T-cell proliferative responses and mild EAT in the high-responder strains. nih.gov This suggests that while the minimal epitope is broadly antigenic (capable of being recognized), its ability to be immunogenic (capable of initiating a response in a naive animal) is dependent on the genetic background (MHC haplotype). nih.gov These findings imply that the flanking amino acid residues in the larger this compound sequence may be crucial for the effective activation and differentiation of naive autoreactive T cells, particularly in genetically resistant individuals. nih.gov

Role of CD4+ T Cells in this compound-Mediated Immunopathology

CD4+ T cells, often called helper T cells, are central to orchestrating adaptive immune responses. microbenotes.commdpi.com Upon activation, they can differentiate into various subsets that, through the secretion of cytokines, help activate other immune cells, including B cells for antibody production and CD8+ cytotoxic T cells. akadeum.commicrobenotes.com In autoimmune diseases like Hashimoto's thyroiditis, self-reactive CD4+ T cells are responsible for recruiting other immune cells to the thyroid, leading to inflammation and tissue destruction. genome.jpfrontiersin.org

The immunopathology induced by this compound is closely linked to the activity of CD4+ T cells. Research demonstrates that the adoptive transfer of lymph node cells primed with this compound can induce EAT in recipient mice, including genetically resistant strains like BALB/c and C57BL/6. researchgate.net This indicates that the T cells activated by the peptide are the primary mediators of the disease. The activation of CD4+ T cells by epitopes within this compound, presented by MHC class II molecules on APCs, is a foundational step in this process. frontiersin.orgmun.ca These activated CD4+ T cells then likely orchestrate the autoimmune attack on the thyroid gland, characteristic of EAT. researchgate.netgenome.jp The ability of this compound to induce disease even in "low-responder" strains highlights its potent T-cell activating capacity, capable of overcoming normal resistance mechanisms. researchgate.net

Interaction of this compound with Regulatory T Cells (Tregs)

Regulatory T cells (Tregs) are a specialized subset of T cells, critical for maintaining immune tolerance and preventing autoimmunity. stemcell.comimrpress.com They function by suppressing the activation and proliferation of self-reactive effector T cells. imrpress.comnih.gov A key marker for Tregs is the transcription factor FOXP3, which is essential for their development and suppressive function. stemcell.comnih.gov

While direct studies on the interaction between this compound and Tregs are not detailed in the provided search results, the peptide's ability to induce autoimmune thyroiditis implies an overcoming or bypass of Treg-mediated suppression. researchgate.net In susceptible individuals, the robust activation of autoreactive T cells by peptides like this compound may overwhelm the suppressive capacity of Tregs, tipping the balance towards an autoimmune response.

Central tolerance is a primary mechanism for preventing autoimmunity, where self-reactive T cells are eliminated in the thymus through a process called clonal deletion or negative selection. stemcell.comnumberanalytics.com T cells whose receptors bind too strongly to self-antigens presented in the thymus are induced to undergo apoptosis. numberanalytics.com

Research has shown that the context of self-peptide presentation in the thymus can interfere with this process. aai.orgnih.gov For instance, the presence of certain self-peptides can competitively block the binding of other self-peptides to MHC molecules, potentially allowing autoreactive T cells that would normally be deleted to escape into the periphery. nih.gov It has been demonstrated that competition between a peptide derived from the H2-Eα chain (Eα52-68) and mouse thyroglobulin (mTg) peptides can impede the clonal deletion of pathogenic, mTg-specific T cells. nih.gov This interference allows more autoreactive T cells to reach the periphery, increasing susceptibility to EAT. nih.gov While not directly studying this compound, this mechanism is highly relevant. The strong binding and presentation of potent pathogenic epitopes like those within this compound could potentially interfere with the thymic deletion of T cells reactive to other thyroid antigens, thus broadening the autoimmune response.

Modulating T-cell responses is a key strategy for treating autoimmune diseases. nih.gov This can involve either enhancing the function of Tregs or suppressing the activity of pathogenic effector T cells. nih.govnih.gov

The research on this compound provides a foundation for exploring such modulatory strategies. Understanding the minimal T-cell epitopes within this compound that drive the autoimmune response is the first step toward developing therapies like altered peptide ligands or peptide-specific immunotherapies. nih.gov For example, studies with other peptides, such as Thymosin alpha 1 (Ta-1), have shown that T-cell responses in EAT can be modulated. nih.gov Ta-1 treatment was found to suppress thyroiditis in susceptible mouse strains while enhancing it in resistant strains, an effect linked to dose-dependent changes in T-cell subsets. nih.gov This highlights the delicate balance of T-cell regulation in autoimmunity. The unique ability of this compound to induce EAT across different genetic backgrounds makes it an ideal tool to test and refine such T-cell modulating therapies, aiming to restore tolerance and prevent the destruction of the thyroid gland. researchgate.netnih.gov

Advanced Research Approaches and Methodologies in Peptide2340 Studies

Ex Vivo Proliferative Response Assays to Peptide2340

A primary method for evaluating the T-cell response to this compound involves ex vivo proliferative assays. These assays measure the recall response of T-lymphocytes isolated from mice previously immunized with the peptide. In these studies, lymph node cells (LNC) are harvested from mice primed with this compound and then cultured in the presence of the same peptide. nih.govresearchgate.net The proliferation of T-cells is a key indicator of a specific memory response.

Detailed research findings show that this compound elicits specific LNC proliferative responses in multiple mouse strains, including those considered "high responders" (CBA/J, SJL/J) and "low responders" (BALB/c, C57BL/6) to thyroglobulin-induced experimental autoimmune thyroiditis (EAT). nih.gov This indicates that Major Histocompatibility Complex (MHC) class II molecules from H-2^k, H-2^s, H-2^b, and H-2^d haplotypes are all capable of presenting epitopes within this compound to T-cells. nih.gov

Further characterization of the T-helper cell subset involved is achieved by measuring cytokine production in the culture supernatants. For this compound, these analyses revealed that the proliferating T-cells are predominantly of the Th1 type, as evidenced by the secretion of Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.gov Conversely, Th2 cytokines such as IL-4 and IL-10 were not detected. nih.gov The levels of IFN-γ produced by cells from low-responder strains were found to be similar to or even higher than those from high-responder strains, underscoring the peptide's potent immunogenicity. nih.gov

To pinpoint the precise T-cell epitopes within the 20-amino acid sequence of this compound, fine epitope mapping was conducted. nih.gov This involved synthesizing a series of overlapping nine-amino-acid peptides (nonamers) spanning the full length of this compound and testing their ability to stimulate LNC from primed mice. nih.gov This analysis identified a core nonamer, LTWVQTHIR (amino acids 2344–2352), as a minimal T-cell epitope capable of stimulating a potent recall response in all tested mouse strains. nih.gov

Table 1: Ex Vivo Proliferative and Cytokine Response to this compound in Primed Mouse Lymph Node Cells
Mouse StrainH-2 HaplotypeProliferative Response (Stimulation Index)IFN-γ Production (pg/ml)IL-2 Production (pg/ml)
CBA/Jk (High-Responder)Positive~1500~400
SJL/Js (High-Responder)Positive~1000~250
BALB/cd (Low-Responder)Positive~2500~400
C57BL/6b (Low-Responder)Positive~1500~200
Data derived from studies investigating cytokine production and proliferative responses in various mouse strains primed with this compound. nih.gov

Adoptive Transfer Experiments with this compound-Primed Cells

Adoptive transfer is a powerful in vivo technique used to demonstrate that a specific cell population is responsible for a particular biological effect, such as inducing autoimmune disease. hookelabs.com This methodology has been crucial in confirming the pathogenic potential of T-cells activated by this compound. nih.gov In these experiments, T-cells from a donor mouse that has been immunized with this compound are isolated, activated ex vivo, and then transferred to a naive, syngeneic (genetically identical) recipient mouse. nih.govhookelabs.com

The application of this technique in this compound research provided definitive evidence of its thyroiditogenic capacity, especially in genetically resistant mouse strains. nih.gov While direct immunization with this compound in adjuvant could induce EAT in susceptible high-responder strains like SJL/J and CBA/J, it failed to do so in resistant low-responder strains such as BALB/c and C57BL/6. nih.govnih.gov

However, when lymph node cells from this compound-primed BALB/c or C57BL/6 donor mice were transferred to naive recipients of the same strain, a significant portion of the recipient mice developed thyroiditis, characterized by mononuclear cell infiltration in the thyroid gland. nih.govresearchgate.net Specifically, inguinal and axillary lymph node cells from the primed donors were cultured for 72 hours with this compound before being injected into the recipient mice. nih.gov This demonstrated that this compound-primed T-cells are sufficient to mediate the disease process, even in a host that is otherwise resistant to disease induction by the peptide itself. nih.gov The pathology was organ-specific, as no cellular infiltrates were observed in other organs like the kidneys or liver. nih.gov

Table 2: Induction of Experimental Autoimmune Thyroiditis (EAT) by this compound
Mouse StrainMethodEAT Incidence (Diseased/Total)Mean Infiltration Index (I.I.)
SJL/J (High-Responder)Direct Challenge5/51.8 ± 0.83
CBA/J (High-Responder)Direct Challenge2/60.33 ± 0.52
BALB/c (Low-Responder)Direct Challenge0/Not specified0
BALB/c (Low-Responder)Adoptive Transfer4/70.57 ± 0.53
C57BL/6 (Low-Responder)Direct Challenge0/Not specified0
C57BL/6 (Low-Responder)Adoptive Transfer1/50.2 ± 0.45
Data compiled from studies on the pathogenicity of this compound, comparing direct immunization with adoptive transfer of peptide-primed cells. nih.govnih.govresearchgate.net

Computational Modeling and Theoretical Predictions for this compound Binding

While specific published studies focusing exclusively on the computational modeling of this compound binding are not prominent, the available experimental data provides a strong foundation for such theoretical approaches. Computational modeling, including protein-peptide docking and molecular dynamics simulations, is a valuable tool for predicting and analyzing the interactions between peptides and MHC molecules. uchicago.edumdpi.com

The experimental observation that this compound induces T-cell responses across H-2^k, H-2^s, H-2^d, and H-2^b MHC haplotypes presents a key question that computational modeling could address. nih.gov Theoretical predictions could be employed to:

Model Binding to Different MHC Alleles: Simulate the docking of this compound and its minimal epitope (aa 2344–2352) into the binding grooves of different MHC class II molecules (e.g., I-A^k, I-A^s, I-A^d, I-A^b). nih.govnih.gov This could help identify the specific amino acid residues on both the peptide and the MHC molecules that are critical for binding and could explain the peptide's broad reactivity.

Predict Binding Affinity: Use algorithms like MM/PBSA or MM/GBSA to calculate the binding free energy of this compound with various MHC molecules. mdpi.com This could provide a quantitative explanation for why the peptide is immunogenic across different genetic backgrounds and whether the binding affinity correlates with the severity of the induced autoimmune response.

Analyze TCR Interaction: Model the ternary complex of MHC-Peptide2340-T-cell Receptor (TCR) to understand the structural basis of T-cell recognition and activation.

The finding that this compound contains cryptic epitopes in some strains and a subdominant epitope in others could also be explored computationally. nih.gov Modeling could help elucidate how the processing and presentation of thyroglobulin might favor or hinder the presentation of the this compound sequence, leading to its classification as non-dominant.

Comparative Analysis with Other Thyroglobulin-Derived Peptides

The immunogenic properties of this compound become clearer when compared with other well-characterized pathogenic peptides derived from thyroglobulin. A key distinguishing feature of this compound is its ability to induce EAT in both high- and low-responder mouse strains, a property not shared by many other known thyroglobulin peptides. nih.govnih.gov

For instance, other pathogenic Tg peptides, such as those spanning amino acids 2497–2513 and 2695–2713, were shown to induce EAT only in mice with high-responder MHC haplotypes (H-2^k, H-2^s). nih.gov This makes this compound a unique tool for studying the mechanisms of immune regulation and breaking of tolerance in genetically resistant hosts. nih.gov

Furthermore, the nature of the T-cell epitope within this compound differs from others. In CBA/J, SJL/J, and C57BL/6 mice, the epitope(s) within this compound are considered "cryptic," meaning they are not efficiently generated and presented from the whole thyroglobulin protein. nih.gov In BALB/c mice, the epitope is "subdominant," as T-cells from mice immunized with intact human thyroglobulin can proliferate in response to this compound. nih.gov This contrasts with immunodominant epitopes that elicit the strongest responses following immunization with the native protein.

A truncated version of this compound, p2344 (aa 2344-2359), has also been shown to be pathogenic in certain transgenic mouse models, highlighting that the core immunogenic sequence resides within this region. nih.gov The Th1-biased cytokine profile (IL-2, IFN-γ) induced by this compound is consistent with responses seen for other pathogenic Tg peptides, suggesting a common pathway for T-cell-mediated thyroid damage. nih.gov

Table 3: Comparative Analysis of Pathogenic Thyroglobulin (Tg) Peptides
Peptide DesignationAmino Acid PositionPathogenicity in High-Responder Strains (H-2k,s)Pathogenicity in Low-Responder Strains (H-2d,b)Key Characteristics
This compound (p2340)2340-2359YesYes (via adoptive transfer)Broad MHC reactivity; contains cryptic/subdominant epitopes. nih.govnih.gov
Tg peptide2497-2513YesNoRestricted to high-responder MHC haplotypes. nih.gov
Tg peptide2695-2713YesNoRestricted to high-responder MHC haplotypes. nih.gov
Tg peptide2596-2608YesNoInduces a Th1 response in high-responder strains. nih.gov
Peptide2344 (p2344)2344-2359Yes (in specific models)Not specifiedA pathogenic, truncated form of this compound. nih.gov

Q & A

Q. What are the critical parameters for synthesizing and characterizing Peptide2340 in academic research?

Methodological Answer:

  • Synthesis Protocols : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Ensure coupling efficiency >98% per cycle via Kaiser or chloranil tests. Include deprotection and cleavage steps optimized for this compound’s sequence (e.g., TFA cleavage with scavengers for disulfide bonds) .
  • Characterization : Validate purity (>95%) via reversed-phase HPLC and confirm molecular weight via mass spectrometry (MS). For secondary structure analysis, use circular dichroism (CD) spectroscopy in aqueous buffers .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity?

Methodological Answer:

  • Assay Design : Prioritize cell-based assays (e.g., receptor binding or enzyme inhibition) with appropriate controls (vehicle, positive/negative controls). Use dose-response curves (0.1–100 µM) to calculate EC50/IC50 values.
  • Reproducibility : Account for batch-to-batch variability by testing ≥3 independent peptide batches. Include peptide content analysis (via amino acid analysis) to normalize concentrations .

Q. What statistical methods are recommended for analyzing this compound’s experimental data?

Methodological Answer:

  • Use ANOVA for multi-group comparisons (e.g., dose-dependent effects) and post-hoc tests (Tukey’s HSD) for pairwise analysis. For time-series data (e.g., stability studies), apply mixed-effects models. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Hypothesis Testing : Compare results across orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. cellular signaling assays).
  • Data Triangulation : Replicate experiments in distinct cell lines or animal models. Validate findings using genetic knockouts/RNAi targeting the proposed receptor .
  • Meta-Analysis : Aggregate published data to identify trends or methodological biases (e.g., solvent differences affecting peptide solubility) .

Q. What strategies improve the stability of this compound in long-term in vivo studies?

Methodological Answer:

  • Formulation Optimization : Test lyophilized vs. liquid formulations with stabilizers (e.g., trehalose or albumin). Monitor degradation via HPLC at 4°C, 25°C, and 37°C over 1–6 months.
  • Pharmacokinetic Profiling : Use radiolabeled this compound in rodent models to assess half-life and tissue distribution. Adjust dosing regimens based on clearance rates .

Q. How should researchers address batch-to-batch variability in this compound for sensitive bioassays?

Methodological Answer:

  • Quality Control (QC) : Request additional QC metrics (e.g., peptide content, residual solvents) from synthesis providers. For cell assays, pre-test each batch using a standardized protocol (e.g., 10 nM peptide vs. vehicle control).
  • Normalization : Adjust concentrations based on peptide content analysis rather than gravimetric measurements .

Q. What experimental frameworks are suitable for studying this compound’s off-target effects?

Methodological Answer:

  • Proteome-Wide Screening : Use affinity pull-down assays coupled with LC-MS/MS to identify unintended binding partners.
  • Computational Modeling : Perform molecular docking simulations against high-resolution protein databases (e.g., PDB) to predict off-target interactions .

Methodological Guidelines for Data Reporting

Q. How to ensure compliance with ethical and reproducibility standards in this compound research?

Methodological Answer:

  • Preclinical Studies : Adhere to NIH guidelines for animal welfare (e.g., ARRIVE 2.0 framework). Include sample size justification, randomization, and blinding in experimental design .
  • Data Transparency : Share raw datasets (e.g., HPLC chromatograms, MS spectra) in public repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.